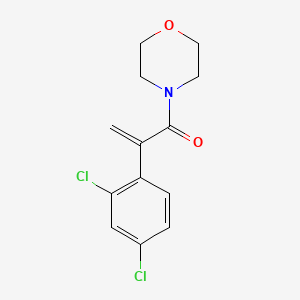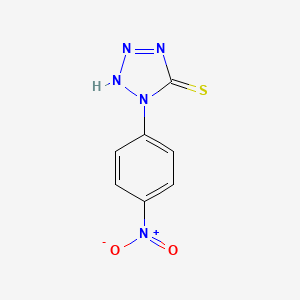
O-Benzyl-L-arginine bis(toluene-p-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl-L-arginine bis(toluene-p-sulphonate): is a chemical compound with the molecular formula C27H36N4O8S2 and a molecular weight of 608.72674 g/mol . This compound is often used in organic synthesis, particularly in the protection of amino acid functional groups during peptide synthesis . The compound is known for its stability and ease of deprotection, making it a valuable tool in the synthesis of complex peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-L-arginine bis(toluene-p-sulphonate) typically involves the benzylation of L-arginine using p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature . The benzylation process is followed by the addition of toluene-p-sulfonic acid to form the bis(toluene-p-sulphonate) salt .
Industrial Production Methods: In an industrial setting, the production of O-Benzyl-L-arginine bis(toluene-p-sulphonate) may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: O-Benzyl-L-arginine bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Parent amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is widely used in organic synthesis for the protection of amino acid functional groups . This allows for the selective formation of peptide bonds without unwanted side reactions .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding mechanisms . Its stability and ease of deprotection make it an ideal candidate for such studies .
Medicine: The compound is used in the synthesis of pharmaceutical peptides, which are crucial in the development of new drugs . Its role in protecting amino acid functional groups ensures the integrity of the peptide during synthesis .
Industry: In the industrial sector, O-Benzyl-L-arginine bis(toluene-p-sulphonate) is used in the large-scale production of peptides and other complex organic molecules . Its stability and efficiency make it a valuable tool in chemical manufacturing .
Wirkmechanismus
The mechanism of action of O-Benzyl-L-arginine bis(toluene-p-sulphonate) involves the protection of amino acid functional groups through benzylation . The benzyl group forms a stable bond with the amino acid, preventing unwanted side reactions during peptide synthesis . The toluene-p-sulphonate groups further stabilize the compound, allowing for easy deprotection when the desired peptide is formed . The molecular targets include the carboxylic acid and amine functional groups of amino acids .
Vergleich Mit ähnlichen Verbindungen
- O-Benzyl-L-tyrosine bis(toluene-p-sulphonate)
- O-Benzyl-L-serine bis(toluene-p-sulphonate)
- O-Benzyl-L-threonine bis(toluene-p-sulphonate)
Comparison: O-Benzyl-L-arginine bis(toluene-p-sulphonate) is unique in its ability to protect both the carboxylic acid and amine functional groups of L-arginine . This dual protection is not commonly found in similar compounds, making it particularly valuable in peptide synthesis . Additionally, the compound’s stability and ease of deprotection set it apart from other protecting groups .
Eigenschaften
CAS-Nummer |
60643-23-4 |
|---|---|
Molekularformel |
C27H36N4O8S2 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N4O2.2C7H8O3S/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17);2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChI-Schlüssel |
QIBXSXIUKNEWDS-IDMXKUIJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















